Home > Products > Screening Compounds P139463 > Resomelagon acetate
Resomelagon acetate - 1809420-72-1

Resomelagon acetate

Catalog Number: EVT-10953025
CAS Number: 1809420-72-1
Molecular Formula: C16H18N6O4
Molecular Weight: 358.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Resomelagon acetate, also known as AP1189 acetate, is a novel compound that acts as a biased agonist of melanocortin receptors, specifically targeting melanocortin receptor type 1 and type 3. It has been developed primarily for its potential therapeutic applications in treating autoimmune and inflammatory diseases, particularly rheumatoid arthritis. The compound is notable for its ability to modulate inflammatory processes while minimizing the side effects commonly associated with traditional glucocorticoid therapies.

Source

Resomelagon is synthesized by SynAct Pharma AB, a biotechnology company focused on developing therapies that leverage the melanocortin system to resolve inflammation. The compound has entered clinical trials, demonstrating promising results in early-phase studies for patients with rheumatoid arthritis and other inflammatory conditions .

Classification

Resomelagon acetate is classified as a pharmaceutical compound under the category of melanocortin receptor agonists. Specifically, it is recognized for its selective action on melanocortin receptor type 1 and type 3, which are implicated in various physiological processes including inflammation and immune response regulation .

Synthesis Analysis

Methods

The synthesis of resomelagon acetate involves several chemical reactions that construct the complex molecular structure characteristic of this compound. While specific synthetic pathways are proprietary to SynAct Pharma, the general approach includes:

  • Peptide Synthesis: Utilizing solid-phase peptide synthesis techniques to assemble the peptide backbone.
  • Chemical Modifications: Introducing functional groups that enhance receptor selectivity and bioavailability.
  • Acetylation: The final step typically involves acetylating the compound to form resomelagon acetate, which improves its pharmacokinetic properties.

Technical Details

The synthesis process requires precise control over reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to verify the identity and purity of resomelagon acetate during synthesis .

Molecular Structure Analysis

Structure

Resomelagon acetate has a complex molecular structure characterized by its peptide-like backbone and specific functional groups that confer its activity at melanocortin receptors. The molecular formula for resomelagon acetate is C₁₈H₂₃N₃O₄S, with a molecular weight of approximately 373.45 g/mol.

Data

  • Molecular Formula: C₁₈H₂₃N₃O₄S
  • Molecular Weight: 373.45 g/mol
  • Structural Features: The presence of multiple nitrogen atoms indicates potential interactions with receptor binding sites, while the acetyl group enhances solubility .
Chemical Reactions Analysis

Reactions

Resomelagon acetate primarily engages in receptor-mediated interactions rather than undergoing typical chemical reactions like those seen in small molecules. Its mechanism of action involves binding to melanocortin receptors, leading to downstream signaling cascades that modulate inflammatory responses.

Technical Details

Upon binding to melanocortin receptor type 1 and type 3, resomelagon activates intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP) production. This activation leads to various biological effects including anti-inflammatory responses and modulation of immune cell activity .

Mechanism of Action

Process

The mechanism by which resomelagon exerts its effects involves:

  1. Receptor Binding: Resomelagon binds selectively to melanocortin receptor type 1 and type 3.
  2. Activation of Signaling Pathways: This binding activates G-protein coupled receptor signaling pathways, particularly those involving cAMP.
  3. Biological Outcomes: The increase in cAMP activates protein kinase A (PKA), leading to enhanced expression of anti-inflammatory mediators and reduced pro-inflammatory cytokine production.

Data

Clinical studies have shown that resomelagon significantly reduces disease activity scores in patients with rheumatoid arthritis compared to placebo treatments, indicating its effectiveness in modulating inflammatory processes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Resomelagon acetate typically appears as a white to off-white powder.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.

Chemical Properties

Applications

Scientific Uses

Resomelagon acetate is primarily investigated for its therapeutic potential in treating autoimmune diseases such as rheumatoid arthritis. Its ability to selectively activate melanocortin receptors provides a promising alternative to conventional glucocorticoid therapies, potentially reducing side effects while maintaining efficacy . Ongoing clinical trials aim to establish optimal dosing regimens and confirm its safety profile for broader therapeutic applications in inflammatory diseases .

Mechanistic Insights into Melanocortin Receptor Modulation

Structural Basis of Melanocortin 1 Receptor and Melanocortin 3 Receptor Activation by Resomelagon Acetate

Resomelagon acetate (AP1189 acetate) is a synthetic small molecule agonist that selectively targets melanocortin receptors, specifically Melanocortin 1 Receptor and Melanocortin 3 Receptor. These receptors belong to the class A G protein-coupled receptor family, characterized by seven transmembrane α-helical domains, extracellular N-termini, and intracellular C-termini. Resomelagon acetate binds to conserved residues within the extracellular loops and transmembrane domains of Melanocortin 1 Receptor and Melanocortin 3 Receptor, stabilizing active conformations that facilitate downstream signaling. Unlike peptide-based melanocortin agonists (e.g., α-melanocyte-stimulating hormone), Resomelagon acetate lacks structural motifs that activate Melanocortin 2 Receptor, thereby avoiding cortisol release and associated glucocorticoid-like side effects [4] [9].

The ligand-receptor interaction involves specific molecular recognition at the orthosteric binding site. Computational studies of melanocortin receptors indicate that agonist binding induces conformational changes in the transmembrane helices, particularly transmembrane domain 6, which shifts outward to accommodate G protein coupling. This rearrangement is critical for initiating intracellular signaling cascades. Resomelagon acetate’s small molecular size and lipophilic properties enhance its bioavailability and enable efficient engagement with these hydrophobic transmembrane pockets [9].

Table 1: Structural Features Enabling Selective Melanocortin Receptor Activation by Resomelagon Acetate

Structural ElementFunctional RoleReceptor Specificity
Extracellular loop domainsLigand recognition and binding stabilityMelanocortin 1 Receptor/Melanocortin 3 Receptor
Transmembrane domain 6Conformational shift for G protein couplingMelanocortin 1 Receptor/Melanocortin 3 Receptor
Absence of polar peptide bondsAvoids Melanocortin 2 Receptor activation and cortisol releaseNot Melanocortin 2 Receptor
C-terminal palmitoylation siteMembrane anchoring and receptor localizationMelanocortin 1 Receptor

Biased Agonism: Differential Signaling via Extracellular Signal-Regulated Kinases 1/2 Phosphorylation versus Cyclic Adenosine Monophosphate Pathways

Resomelagon acetate exhibits biased agonism, preferentially activating specific downstream pathways while avoiding others. This selectivity is pharmacologically significant:

  • Cyclic Adenosine Monophosphate Independence: Unlike endogenous melanocortins, Resomelagon acetate does not significantly stimulate cyclic adenosine monophosphate production via Gαs coupling. This contrasts with canonical Melanocortin 1 Receptor activation (e.g., by α-melanocyte-stimulating hormone), which elevates cyclic adenosine monophosphate and induces skin hyperpigmentation via microphthalmia-associated transcription factor activation [4] [9].
  • Extracellular Signal-Regulated Kinases 1/2 Phosphorylation: Resomelagon acetate potently activates extracellular signal-regulated kinases 1/2 phosphorylation through β-arrestin recruitment. In human embryonic kidney 293A cells, treatment with Resomelagon acetate (0–1000 μM) induced dose-dependent extracellular signal-regulated kinases 1/2 phosphorylation, observable within 8 minutes. This pathway modulates anti-inflammatory gene expression (e.g., interleukin-10 upregulation) without triggering pigmentary responses [5] [7].

The biased signaling profile stems from ligand-specific stabilization of Melanocortin 1 Receptor/Melanocortin 3 Receptor conformations that favor β-arrestin coupling over Gαs. Molecular dynamics simulations suggest that Resomelagon acetate’s rigid structure limits conformational flexibility in the receptor’s intracellular loop 3, a region critical for G protein selectivity. Consequently, it promotes extracellular signal-regulated kinases 1/2-mediated resolution of inflammation while avoiding hyperpigmentation or steroidogenesis [4] [9].

Table 2: Differential Downstream Signaling Pathways Activated by Resomelagon Acetate

Signaling PathwayActivation by Resomelagon AcetateBiological Outcome
Cyclic adenosine monophosphate/protein kinase AMinimalAvoids melanogenesis and cortisol secretion
Extracellular signal-regulated kinases 1/2 phosphorylationRobust (EC₅₀ ~1–100 μM)Anti-inflammatory gene expression
Janus kinase/signal transducer and activator of transcriptionModerateImmune modulation
Nuclear factor kappa-light-chain-enhancer of activated B cells inhibitionIndirect via extracellular signal-regulated kinases 1/2Reduced tumor necrosis factor-α/interleukin-6

Calcium Mobilization Dynamics in Receptor-Mediated Cellular Responses

Resomelagon acetate mobilizes intracellular calcium stores as a secondary messenger in immune cells, amplifying its anti-inflammatory effects:

  • Mechanism of Calcium Release: Engagement of Melanocortin 1 Receptor and Melanocortin 3 Receptor by Resomelagon acetate activates phospholipase C via Gαq coupling, generating inositol 1,4,5-trisphosphate. Inositol 1,4,5-trisphosphate binds to endoplasmic reticulum receptors, triggering calcium efflux into the cytosol. This is evidenced by studies in human embryonic kidney 293A cells and peritoneal macrophages, where Resomelagon acetate (1–1000 nM) induced rapid calcium flux within 30 seconds–8 minutes [5] [7].
  • Functional Consequences: Calcium transients activate calcium/calmodulin-dependent kinases, which phosphorylate cyclic adenosine monophosphate response element-binding protein. This transcription factor upregulates anti-inflammatory mediators (e.g., interleukin-10) and enhances efferocytosis—the clearance of apoptotic neutrophils. In murine models, calcium-dependent efferocytosis reduced neutrophil infiltration by >50% during acute inflammation [1] [7].

Notably, calcium mobilization occurs independently of extracellular calcium influx. Depletion of endoplasmic reticulum stores with thapsigargin abolished Resomelagon acetate-induced calcium signals, confirming intracellular origins. Pharmacological inhibition of phospholipase C (U-73122) or inositol 1,4,5-trisphosphate receptors (xestospongin C) similarly blocked calcium flux, underscoring the G protein-coupled receptor–inositol 1,4,5-trisphosphate pathway [10].

Table 3: Calcium Mobilization Dynamics Induced by Resomelagon Acetate

ParameterObservationExperimental Model
Onset of calcium flux30 seconds–8 minutes post-treatmentHuman embryonic kidney 293A cells
SourceEndoplasmic reticulum storesThapsigargin-sensitive
Key inhibitorsU-73122 (phospholipase C); xestospongin C (inositol 1,4,5-trisphosphate receptor)Peritoneal macrophages
Downstream effectorsCalcium/calmodulin-dependent kinases; cyclic adenosine monophosphate response element-binding proteinMurine inflammation models
Functional outcomeEnhanced efferocytosis; interleukin-10 secretionAcute peritonitis models

Properties

CAS Number

1809420-72-1

Product Name

Resomelagon acetate

IUPAC Name

acetic acid;2-[(E)-[(E)-3-[1-(2-nitrophenyl)pyrrol-2-yl]prop-2-enylidene]amino]guanidine

Molecular Formula

C16H18N6O4

Molecular Weight

358.35 g/mol

InChI

InChI=1S/C14H14N6O2.C2H4O2/c15-14(16)18-17-9-3-5-11-6-4-10-19(11)12-7-1-2-8-13(12)20(21)22;1-2(3)4/h1-10H,(H4,15,16,18);1H3,(H,3,4)/b5-3+,17-9+;

InChI Key

FIESOFUABUPMMH-WAJHRQJSSA-N

Canonical SMILES

CC(=O)O.C1=CC=C(C(=C1)N2C=CC=C2C=CC=NN=C(N)N)[N+](=O)[O-]

Isomeric SMILES

CC(=O)O.C1=CC=C(C(=C1)N2C=CC=C2/C=C/C=N/N=C(N)N)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.